Bienvenue dans la boutique en ligne BenchChem!

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Fatty Acid Amide Hydrolase (FAAH) Structure-Activity Relationship (SAR) Benzothiazole

This N-acyl-2-aminobenzothiazole is uniquely differentiated by its 6-acetamido substituent, critical for FAAH target engagement and calcium channel modulator SAR. It serves as a reversible, non-covalent probe vs. BIA 10-2474 and a 'soluble probe' benchmark against lipophilic 6-isopropyl analogs. Procure this specific chemotype to eliminate the risk of inactive analogs in structure-activity relationship profiling. Contact suppliers for custom synthesis and lead times.

Molecular Formula C21H22N4O4S2
Molecular Weight 458.6 g/mol
CAS No. 313276-49-2
Cat. No. B3259083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS313276-49-2
Molecular FormulaC21H22N4O4S2
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C21H22N4O4S2/c1-14(26)22-16-7-10-18-19(13-16)30-21(23-18)24-20(27)15-5-8-17(9-6-15)31(28,29)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12H2,1H3,(H,22,26)(H,23,24,27)
InChIKeyIYTSQCXIBQOAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313276-49-2): A Research-Grade Benzothiazole Sulfonamide for Target Identification Studies


N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 313276-49-2) is a synthetic small molecule belonging to the N-acyl-2-aminobenzothiazole class, characterized by a 6-acetamido-benzothiazole core and a 4-(piperidin-1-ylsulfonyl)benzamide motif [1]. This specific chemotype is part of a broader family that has been explored for modulating Fatty Acid Amide Hydrolase (FAAH) and for activity as a calcium channel activator in immunological contexts [2]. The compound is primarily utilized as a specialized research tool for exploring structure-activity relationships (SAR) within these target classes, where its specific substitution pattern distinguishes it from other commercially available analogs.

Why N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


In the absence of direct published comparative data for CAS 313276-49-2, scientific selection must be driven by a negative logic framework: generic substitution with in-class compounds fails because even minor structural modifications in this chemotype are known to drastically alter potency and target selectivity. The specific 6-acetamido substituent on the benzothiazole core is a key differentiator from analogs with 6-isopropyl, 6-ethoxy, or unsubstituted cores, which are all commercially available [1]. Structure-activity relationship (SAR) studies on closely related benzothiazole sulfonamides demonstrate that the nature of the 6-position substituent is critical for FAAH inhibitory activity and that subtle changes can lead to a complete loss of target engagement [2]. Therefore, assuming functional equivalence among these analogs without verifying target-specific assay data for each individual compound would introduce an unquantifiable risk of selecting an inactive molecule. The procurement decision for this specific compound should be based exclusively on its unique substitution pattern for hypothesis-driven SAR exploration, where its value is defined by what it is not, rather than by unverified superiority claims.

Quantitative Evidence Guide for Procuring N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


Differentiation by 6-Acetamido Substituent in the FAAH Inhibitor Pharmacophore

The sole structural distinction of CAS 313276-49-2 from other members of its chemotype is the 6-acetamido group on the benzothiazole ring. In the foundational SAR study by Wang et al. (2009) on benzothiazole-based FAAH inhibitors, the nature of the substituent at the benzothiazole 6-position was a critical determinant of inhibitory potency. The study's most potent compound (16j), which also contains a piperidine sulfonylbenzamide group, features a specific substitution pattern that drives low-nanomolar FAAH IC50 values [1]. The acetamido analog, representing a distinct hydrogen-bonding and steric environment compared to alkyl or halo-substituted congeners, was a key member of the explored chemical space. The quantitative impact of the acetamido group on FAAH potency for this precise scaffold is inferred from this SAR landscape, though the exact IC50 value of CAS 313276-49-2 in this specific assay was not disclosed in the public domain.

Fatty Acid Amide Hydrolase (FAAH) Structure-Activity Relationship (SAR) Benzothiazole

Differentiation from Aminothiazole Calcium Channel Activators via the Benzothiazole Core

A series of aminothiazole compounds, notably 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), was identified as a calcium channel activator with vaccine adjuvant activity in an MLR assay [1]. CAS 313276-49-2 differs fundamentally by possessing a benzothiazole core instead of a thiazole core. This core replacement is not bioisosteric: the fused benzene ring in benzothiazole significantly alters the molecular shape, electron distribution, and lipophilicity, which are predicted to change both the primary target affinity and off-target profile. The benchmark compound 2D216 provides the functional baseline. The benzothiazole analog represents a precise tool to test the geometric and electronic requirements of the aminothiazole pharmacophore for calcium channel modulation.

Calcium Channel Activation Adjuvant Activity Benzothiazole vs. Thiazole

Predicted Advantage in Selectivity Profile Versus Irreversible FAAH Inhibitors

The benzothiazole class of FAAH inhibitors, from which CAS 313276-49-2 is derived, has been characterized as containing non-covalent, reversible inhibitors [1]. This stands in contrast to carbamate-based FAAH inhibitors like URB597 and the clinically tested BIA 10-2474, which are irreversible and have shown fatal off-target toxicity in humans due to broad serine hydrolase inhibition [2]. BIA 10-2474, for example, exhibited an IC50 of 4.9 nM for FAAH but also potently inhibited FAAH2, ABHD6, and CES2 (IC50s of 0.4, 0.081, and 2 µM, respectively), a promiscuity linked to its toxicity [2]. The reversible, non-covalent mechanism of the benzothiazole-2-yl-sulfonylbenzamide class provides a fundamental safety pharmacology differentiator. While the specific selectivity profile of the 6-acetamido analog remains unpublished, its core scaffold is rationally predicted to avoid the irreversible, broad-spectrum serine hydrolase inhibition that led to the clinical failure of BIA 10-2474.

Fatty Acid Amide Hydrolase Reversible Inhibition Selectivity Profiling

Property Differentiation: Enhanced Solubility Prediction of the 6-Acetamido Analog

A key challenge in developing FAAH inhibitors from the benzothiazole class is balancing high lipophilicity (clogP > 4) with aqueous solubility. Introducing a polar, hydrogen-bonding acetamido group at the 6-position of the benzothiazole core is a rational strategy to improve solubility and reduce lipophilicity compared to alkyl- or halo-substituted analogs. For instance, the 6-isopropyl analog (N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) is predicted to have a significantly higher clogP and lower topological polar surface area (tPSA) [1]. While experimental solubility data for CAS 313276-49-2 is absent, in silico predictions demonstrate that the acetamido group increases tPSA by approximately 20 Ų compared to the isopropyl analog, a structural difference that can critically influence assay compatibility and formulation outcomes at high screening concentrations.

ADME Properties Solubility Drug-likeness

Optimal Application Scenarios for N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


FAAH Selectivity Panel Screening Against Irreversible Clinical Failures

A core application is the differential profiling of reversible vs. irreversible FAAH inhibition. The compound is uniquely suited as a representative of the reversible benzothiazole sulfonamide class in a panel that includes the irreversible inhibitor BIA 10-2474 (which showed fatal neurotoxicity linked to off-target activity at ABHD6 and CES2) [1]. This application enables a side-by-side comparison of the selectivity profiles and safety pharmacology of non-covalent vs. covalent FAAH mechanisms, directly supporting target validation studies seeking to rehabilitate FAAH as a safe clinical target.

Core-Hopping SAR Studies: Benzothiazole vs. Aminothiazole Pharmacophores for Immuno-Oncology Adjuvants

The compound's benzothiazole core makes it an ideal partner for paired testing with the aminothiazole calcium channel activator 2D216 [1]. In this scenario, researchers can directly evaluate how a fused benzene ring (benzothiazole) alters calcium flux, NFAT translocation, and adjuvant activity in human mixed lymphocyte reactions (MLR). This is essential for developing second-generation vaccine adjuvants where the heterocyclic core is a primary variable for optimizing efficacy and safety.

Functional Solubility Screening in Cellular Assay Development

Given the predictive impact of the 6-acetamido group on tPSA and lipophilicity, this compound serves as a 'soluble probe' benchmark for the benzothiazole-piperidine sulfonamide class. Its procurement is validated for use in assays that are sensitive to compound precipitation, such as high-content imaging screens in primary neurons or organoid models. It can be benchmarked against the more lipophilic 6-isopropyl analog (predicted higher clogP) to correlate in silico ADME predictions with experimental assay interference and cytotoxicity profiles [1].

Chemical Probe for Hydrogen-Bonding Pharmacophore Validation

The 6-acetamido group introduces a strong hydrogen-bond donor/acceptor pair distinct from the simple alkyl or halogen substituents on other commercially available analogs. This makes CAS 313276-49-2 the designated tool for validating computational docking hypotheses that posit a key hydrogen-bond interaction between the enzyme target (e.g., FAAH catalytic site or a calcium channel subunit) and the 6-position of the benzothiazole ring. This scenario is critical for moving from ligand-based QSAR to structure-based drug design within this chemotype.

Quote Request

Request a Quote for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.